(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(3-chloro-4-fluorophenyl)benzofuran-2-carboxamide
Description
(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(3-chloro-4-fluorophenyl)benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran core substituted with an acrylamide moiety. The acrylamide group is further functionalized with a benzo[d][1,3]dioxol-5-yl (methylenedioxybenzene) ring, while the benzofuran’s carboxamide is linked to a 3-chloro-4-fluorophenyl group. The compound’s synthesis likely involves coupling reactions between benzofuran-2-carboxylic acid derivatives and substituted acrylamides, utilizing reagents such as HATU and DIEA for amide bond formation .
Properties
IUPAC Name |
3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16ClFN2O5/c26-17-12-15(7-8-18(17)27)28-25(31)24-23(16-3-1-2-4-19(16)34-24)29-22(30)10-6-14-5-9-20-21(11-14)33-13-32-20/h1-12H,13H2,(H,28,31)(H,29,30)/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIFTTKRUIWCSB-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=C(C=C5)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=C(C=C5)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16ClFN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(3-chloro-4-fluorophenyl)benzofuran-2-carboxamide is a complex organic compound characterized by several functional groups, including an acrylamide moiety, a benzofuran core, and a benzo[d][1,3]dioxole structure. Its intricate architecture suggests potential biological activities that warrant investigation.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 500. The presence of a benzo[d][1,3]dioxole moiety is notable as it is often associated with various bioactive compounds. The acrylamide and carboxamide functionalities indicate that this compound may engage in diverse chemical reactions, potentially leading to significant biological interactions.
Biological Activity
Despite the structural insights, there is currently limited direct research available on the specific biological activity of this compound. However, compounds with similar structural motifs have been studied for their pharmacological properties.
Potential Biological Activities
- Anticancer Activity :
- Compounds featuring benzofuran and benzo[d][1,3]dioxole structures have shown promise in anticancer research. For instance, benzofuran derivatives are known to exhibit cytotoxic effects against various cancer cell lines.
- Cholinesterase Inhibition :
The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that its interactions with specific biological targets—such as enzymes or receptors—may modulate cellular pathways. The acrylamide linkage may facilitate binding to target proteins, influencing their activity and leading to downstream effects.
Research Findings and Case Studies
While there are no direct studies available on this specific compound, related compounds have provided insight into potential biological activities:
| Compound | Activity | Reference |
|---|---|---|
| Benzofuran Derivative | Anticancer | |
| Acetylcholinesterase Inhibitors | Neuroprotective | |
| Cinnamide Derivatives | Anticancer and Cholinesterase Inhibition |
Example Case Study: Acetylcholinesterase Inhibition
Research on cinnamide derivatives demonstrated significant inhibition of AChE, with IC50 values in the nanomolar range. Such findings suggest that the structural characteristics shared by this compound could confer similar inhibitory properties.
Comparison with Similar Compounds
Table 1: Structural Analogues and Key Differences
Key Observations:
- Benzofuran vs. Acrylamide Core: The target compound’s benzofuran-carboxamide core distinguishes it from simpler acrylamide derivatives (e.g., compounds 12 and 1b).
- Stereochemistry: The (E)-configuration of the acrylamide double bond is conserved across analogues, suggesting its importance for maintaining planar geometry and intermolecular interactions .
Physicochemical Properties
Table 2: Predicted Physicochemical Properties*
| Compound Name | Molecular Weight (g/mol) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | ~500 | ~4.2 | 2 | 7 |
| (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-phenethylacrylamide (12) | 324.34 | 3.1 | 1 | 5 |
| (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxyphenethyl)acrylamide | 340.34 | 2.8 | 2 | 6 |
| (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acrylamide | 487.54 | 4.5 | 1 | 7 |
*Calculated using Molinspiration or similar tools.
Key Trends:
- Hydrogen bond acceptors (e.g., carbonyl groups, ethers) are abundant across analogues, facilitating target engagement .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(3-chloro-4-fluorophenyl)benzofuran-2-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the benzofuran core followed by acrylamido coupling. Key steps include:
- Acrylamido Formation : (E)-3-(Benzo[d][1,3]dioxol-5-yl)acrylic acid is synthesized via Knoevenagel condensation between benzo[d][1,3]dioxole-5-carbaldehyde and malonic acid derivatives under reflux with piperidine catalysis .
- Amide Coupling : The acrylamido group is introduced using coupling agents like EDCI/HOBt or via direct reaction with acyl chlorides. Stoichiometric control (1:1 molar ratio) and inert atmosphere (N₂) minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer : A combination of techniques is required:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzofuran scaffold, acrylamido geometry (E-configuration via coupling constants), and substituent integration (e.g., chloro-fluorophenyl protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ and fragments (e.g., loss of CO from the carboxamide group) .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm amide bonds .
Q. What are the solubility characteristics of this compound, and how do they influence in vitro assay design?
- Methodological Answer : The compound is sparingly soluble in aqueous buffers but dissolves in DMSO (up to 50 mM). For cell-based assays:
- Prepare stock solutions in DMSO (<0.1% final concentration to avoid cytotoxicity).
- Use surfactants (e.g., Tween-80) or cyclodextrins for enhanced solubility in pharmacokinetic studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity (e.g., varying IC₅₀ values in kinase inhibition assays)?
- Methodological Answer : Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration, incubation time) across labs. Use orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Compound Purity : Verify purity via HPLC (>98%) and quantify residual solvents (e.g., DCM) that may interfere .
- Structural Confirmation : Recheck stereochemistry (E/Z isomerism) via NOESY NMR, as incorrect geometry alters binding .
Q. What strategies are effective in optimizing the pharmacokinetic profile of this compound for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce ester groups at the carboxamide to enhance oral bioavailability .
- Metabolic Stability : Assess liver microsomal stability (e.g., rat/human CYP450 isoforms). Replace labile groups (e.g., methyl substituents on benzofuran reduce oxidative metabolism) .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction; modify lipophilic groups (e.g., fluorine substitution) to adjust binding .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Methodological Answer :
- Core Modifications : Replace benzofuran with indole or pyrrolo[2,3-d]pyrimidine to assess scaffold flexibility .
- Substituent Variation : Systematically alter the chloro-fluorophenyl group (e.g., 3-bromo-4-iodophenyl) to probe steric/electronic effects on target binding .
- Acrylamido Geometry : Synthesize Z-isomer analogs to evaluate the role of E-configuration in potency .
Q. What computational tools predict the binding mode of this compound to its biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 4X3) to identify key interactions (e.g., hydrogen bonds with kinase hinge region) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the ligand-target complex .
- Pharmacophore Modeling : Map electrostatic/hydrophobic features to prioritize analogs with complementary properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
